molecular formula C19H16Cl2F3N3O2S B2984577 3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 956961-74-3

3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

Cat. No. B2984577
CAS RN: 956961-74-3
M. Wt: 478.31
InChI Key: DNKOTYAGJNLUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” is a chemical substance with the CAS No. 956961-74-3. It has a molecular formula of C19H16Cl2F3N3O2S and a molecular weight of 478.32 .

Scientific Research Applications

Synthesis and Characterization

Triazole derivatives, including those similar to the specified compound, have been synthesized through various chemical reactions. These compounds are characterized using techniques such as elemental analysis, IR, ^1H NMR, and mass spectrometry to determine their structure and properties. For instance, Rao et al. (2014) detailed the synthesis and characterization of sulfur-containing 1,2,4-triazole derivatives, highlighting their antimicrobial activities and drug-like characteristics through in silico studies (Rao et al., 2014).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of triazole derivatives. Karabasanagouda et al. (2007) synthesized novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, demonstrating promising antibacterial and antifungal activities (Karabasanagouda et al., 2007).

Corrosion Inhibition

Triazole derivatives have been evaluated for their efficiency in corrosion inhibition. Lagrenée et al. (2002) explored the effectiveness of a new triazole derivative in protecting mild steel against corrosion in acidic media, showing high inhibition efficiencies (Lagrenée et al., 2002).

Catalysis and Material Science

Triazole compounds have also found applications in catalysis and material science. Saleem et al. (2013) reported on half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, investigating their structural aspects and catalytic properties in oxidation and transfer hydrogenation reactions (Saleem et al., 2013).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N3O2S/c1-2-27-17(10-29-14-5-3-4-13(9-14)19(22,23)24)25-26-18(27)30(28)11-12-6-7-15(20)16(21)8-12/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKOTYAGJNLUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)CC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.